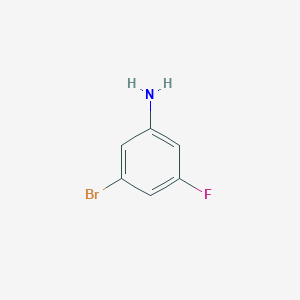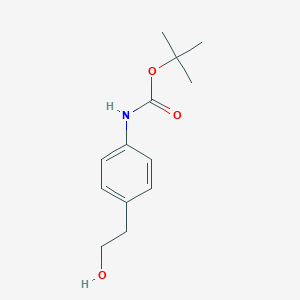![molecular formula C22H21NO2 B180272 N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 6150-05-6](/img/structure/B180272.png)
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a chemical compound that is commonly referred to as MPA-N. This compound is a member of the acetamide family and is known for its potential use in scientific research. MPA-N is a synthetic compound that has been synthesized using a variety of methods, each with its own advantages and limitations.
Mécanisme D'action
The mechanism of action of MPA-N is complex and involves interactions with a variety of receptors. MPA-N has been shown to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and sleep. MPA-N has also been shown to act as an antagonist at the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate. Additionally, MPA-N has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MPA-N are varied and depend on the specific receptors with which it interacts. MPA-N has been shown to produce anxiolytic effects, which may be due to its interaction with the GABA-A receptor. MPA-N has also been shown to produce antihypertensive effects, which may be due to its interaction with the alpha-2 adrenergic receptor. Additionally, MPA-N has been shown to produce psychedelic effects, which may be due to its interaction with the 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
MPA-N has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, MPA-N has been shown to have a high affinity for several receptors, which makes it a useful tool for studying receptor function. However, one limitation of MPA-N is that its mechanism of action is complex and involves interactions with multiple receptors, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MPA-N. One area of research is the development of more selective compounds that target specific receptors. Another area of research is the study of the long-term effects of MPA-N on brain function and behavior. Additionally, the potential therapeutic applications of MPA-N, such as in the treatment of anxiety or hypertension, warrant further investigation.
Méthodes De Synthèse
The synthesis of MPA-N can be achieved using a variety of methods. One of the most common methods is the reaction between N-(3-methylphenyl)acetamide and 4-(4-methylphenyl)phenoxyacetic acid in the presence of a dehydrating agent. This method is advantageous because it produces a high yield of MPA-N. However, it also has limitations, including the requirement for a dehydrating agent and the potential for the generation of impurities.
Applications De Recherche Scientifique
MPA-N is a compound that has been studied for its potential use in scientific research. One area of research that has focused on MPA-N is the study of its mechanism of action. MPA-N has been shown to interact with a variety of receptors, including the GABA-A receptor, the alpha-2 adrenergic receptor, and the 5-HT2A receptor. These interactions have been shown to produce a variety of biochemical and physiological effects.
Propriétés
Numéro CAS |
6150-05-6 |
|---|---|
Nom du produit |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Formule moléculaire |
C22H21NO2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
InChI |
InChI=1S/C22H21NO2/c1-16-6-8-18(9-7-16)19-10-12-21(13-11-19)25-15-22(24)23-20-5-3-4-17(2)14-20/h3-14H,15H2,1-2H3,(H,23,24) |
Clé InChI |
UQJJSYHIPJMPKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



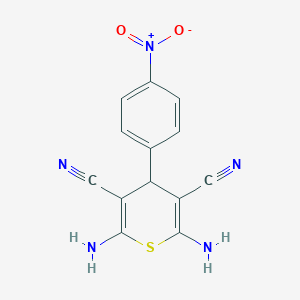
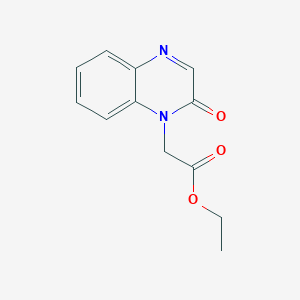
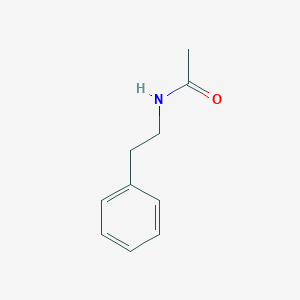
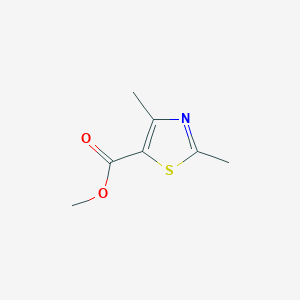
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
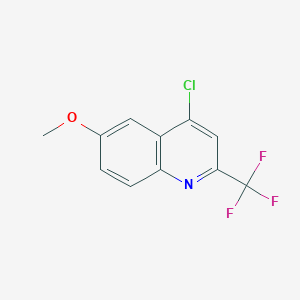
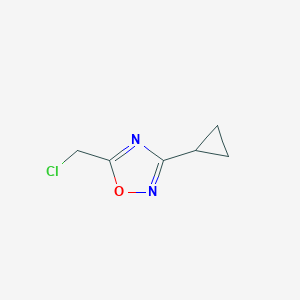
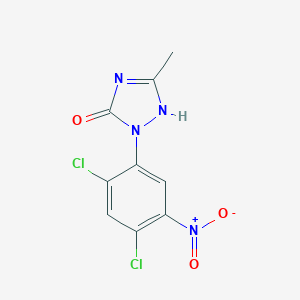
![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)
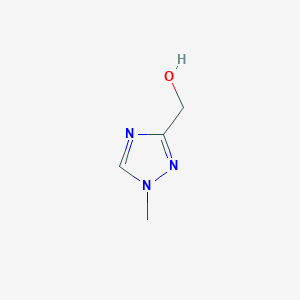
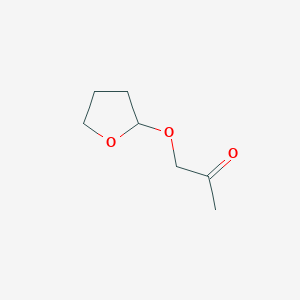
![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)
